

An In-depth Technical Guide to D-Phenylglycine (H-Phg-OH)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

D-(-)- α -Phenylglycine (**H-Phg-OH**) is a non-proteinogenic α -amino acid of significant importance in the pharmaceutical and fine chemical industries. Its unique structure, featuring a phenyl group directly attached to the α -carbon, imparts specific stereochemical properties that are leveraged in the synthesis of numerous active pharmaceutical ingredients (APIs). Most notably, it serves as a crucial chiral building block for the side chains of several semi-synthetic β -lactam antibiotics, including ampicillin and cephalexin, enhancing their oral bioavailability.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis methodologies, analytical techniques, and biological significance of D-Phenylglycine, serving as a technical resource for professionals in research and drug development.

Chemical Structure and Identification

D-Phenylglycine is the (R)-enantiomer of phenylglycine. The presence of the bulky phenyl group restricts the conformational freedom of the molecule compared to proteinogenic amino acids like phenylalanine, which possess a methylene spacer.[2]

IUPAC Name: (2R)-2-amino-2-phenylacetic acid[3]



• Common Synonyms: H-D-Phg-OH, D-(-)-alpha-Phenylglycine, (R)-(-)-2-Phenylglycine, D-2-Phenylglycine[3][4]

Molecular Formula: C₈H₉NO₂[4]

Molecular Weight: 151.16 g/mol [3][4]

CAS Number: 875-74-1[3][5]

Physicochemical and Spectroscopic Properties

The properties of D-Phenylglycine are summarized in the table below. It is a white crystalline solid with limited solubility in water, a high melting point, and specific optical activity due to its chiral nature.[6][7][8]

Table 1: Physicochemical Properties of D-Phenylglycine

Property	Value	Reference(s)
Physical State	White crystalline powder	[6][8]
Melting Point	>300 °C (decomposes)	[6]
Density	1.2 g/cm³ (at 20 °C)	[6]
Water Solubility	0.3 g / 100 mL	[7]
Other Solubilities	Sparingly soluble in aqueous acid.[7] Better solubility in polar organic solvents like methanol and ethanol.[8]	
pKa (Predicted)	1.94 ± 0.10	[6][7]
LogP	-1.76 (at 20 °C)	[7]
Specific Rotation [α]D	-156° (c=1, 1N HCl)	[4][6]

Spectroscopic Data

 Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the amino and carboxylic acid functional groups. Data is available from various sources.[3][9][10] A study on



matrix-isolated phenylglycine identified conformers stabilized by N–H···O=C and O–H···N intramolecular hydrogen bonds.[11]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectra in H₂O typically show signals for the aromatic protons around 7.4-7.5 ppm and the α-proton around 4.3 ppm.[2][12]
 13C NMR and 2D NMR data are also available for detailed structural elucidation.[3][13]
- Mass Spectrometry (MS): Electron Ionization (EI) mass spectra show a characteristic top peak at m/z 106.[3][14] Various other mass spectrometry techniques (GC-MS, LC-MS, MS/MS) have been used for its characterization.[2]

Synthesis and Manufacturing

The industrial production of D-Phenylglycine is critical for the pharmaceutical industry. Methods focus on achieving high enantiomeric purity.

Common Synthesis Routes

- Strecker Synthesis: A classical and versatile method starting from benzaldehyde, ammonia, and cyanide to form the racemic α-aminonitrile, which is subsequently hydrolyzed to racemic phenylglycine.[5][15] Asymmetric variations using chiral auxiliaries have been developed to produce the D-enantiomer with high diastereoselectivity.[16][17]
- Resolution of Racemic Phenylglycine: This is a common industrial approach where the synthesized DL-phenylglycine is resolved into its constituent enantiomers using chiral resolving agents or enzymatic methods.[7]
- Chemoenzymatic Synthesis: Modern approaches combine chemical synthesis with biocatalysis. A notable example is a one-pot reaction coupling the Strecker synthesis of racemic phenylglycinonitrile with a highly (R)-specific nitrilase enzyme that selectively hydrolyzes the (R)-nitrile to (R)-phenylglycine, achieving a dynamic kinetic resolution.[18][19]

Experimental Protocol: Asymmetric Strecker Synthesis (Conceptual)

This protocol outlines the key steps for an asymmetric Strecker synthesis using a chiral auxiliary, based on published methodologies.[16][17]



- Imine Formation: A chiral amine (e.g., (S)-1-(4-methoxyphenyl)ethylamine) is reacted with benzaldehyde in a suitable solvent (e.g., methanol) to form the corresponding chiral imine in situ.
- Cyanide Addition: A cyanide source, such as sodium cyanide or trimethylsilyl cyanide
 (TMSCN), is added to the reaction mixture. The chiral auxiliary directs the nucleophilic attack
 of the cyanide ion to one face of the imine, preferentially forming one diastereomer of the αaminonitrile.
- Crystallization-Induced Asymmetric Transformation: In many cases, the desired
 diastereomer is less soluble and crystallizes out of the solution. This shifts the equilibrium
 between the diastereomers in solution towards the formation of the precipitating isomer,
 leading to a high yield and diastereomeric excess (>99:1).[16]
- Hydrolysis and Auxiliary Removal: The purified diastereomerically pure α-aminonitrile is then subjected to harsh acidic hydrolysis (e.g., refluxing in 6 M HCl).[17] This step simultaneously hydrolyzes the nitrile group to a carboxylic acid and cleaves the chiral auxiliary, which can be recovered.
- Isolation: The final product, D-Phenylglycine hydrochloride, is isolated after workup and can be neutralized to obtain the free amino acid.

Workflow for Chemoenzymatic Synthesis of D-Phenylglycine

The following diagram illustrates a modern, efficient workflow combining chemical and enzymatic steps.



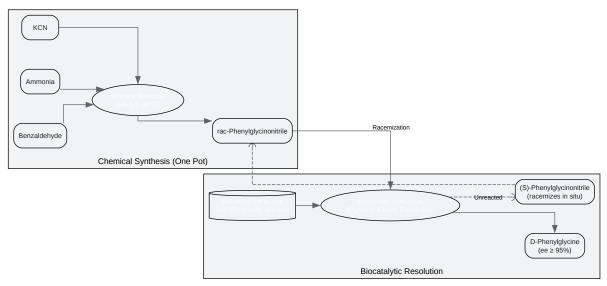


Figure 1: Chemoenzymatic Synthesis Workflow

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Caption: Chemoenzymatic one-pot synthesis of D-Phenylglycine.[18][19]

Analysis and Quality Control

Ensuring the chemical purity and, critically, the enantiomeric purity of D-Phenylglycine is paramount for its use in pharmaceuticals.

 High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for analysis.



- Purity Analysis: Reversed-phase HPLC with a C18 column can be used to determine chemical purity. A typical mobile phase might consist of a methanol/water or acetonitrile/water mixture with a buffer or acid additive like formic acid, with UV detection around 260 nm.[20][21]
- Chiral Separation: Enantiomeric excess (ee) is determined using a chiral stationary phase (CSP). Columns based on phenylglycine derivatives or cyclodextrins are common.[22][23]
 This allows for the separation and quantification of the D- and L-enantiomers.

Experimental Protocol: Chiral HPLC Analysis (General)

- Column: Chiral Stationary Phase column (e.g., Regis Phenylglycine or similar).[22]
- Mobile Phase: A mixture of a polar organic solvent (e.g., methanol or ethanol) and an
 aqueous buffer (e.g., phosphate or perchlorate solution).[19] The exact ratio is optimized for
 baseline separation.
- Flow Rate: Typically 0.5 1.0 mL/min.
- Detection: UV detector set to a wavelength where phenylglycine absorbs (e.g., 254-260 nm).
 [20]
- Sample Preparation: Dissolve a precise amount of the D-Phenylglycine sample in the mobile phase or a compatible solvent to a known concentration (e.g., 0.1-0.5 mg/mL).[21]
- Injection: Inject a small volume (e.g., 10-20 μL) onto the column.
- Analysis: The retention times for the (R)- and (S)-enantiomers will differ. Integrate the peak areas for each enantiomer to calculate the enantiomeric excess using the formula: ee (%) = [([R] [S]) / ([R] + [S])] * 100.

Biological Role and Significance

While not incorporated into proteins via ribosomal synthesis, phenylglycine and its hydroxylated derivatives are found in a variety of peptide-based natural products, particularly those produced by microorganisms.[2]



Role in Natural Products

Phenylglycine-type amino acids are assembled into complex peptides by large, multimodular enzymes called Non-Ribosomal Peptide Synthetases (NRPSs).[24] They are key components of glycopeptide antibiotics (e.g., vancomycin family) and other bioactive peptides.[2]

Biosynthesis Pathway of L-Phenylglycine

The biosynthesis of L-Phenylglycine has been characterized in bacteria such as Streptomyces pristinaespiralis.[24][25] It begins with phenylpyruvate, a precursor derived from the shikimate pathway.



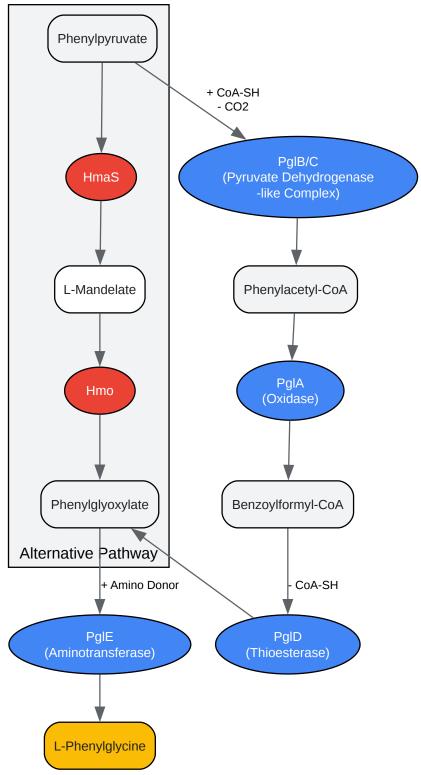


Figure 2: L-Phenylglycine Biosynthesis Pathway

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Caption: Biosynthesis of L-Phg from phenylpyruvate in microorganisms.[1][24][25]



An artificial pathway to produce D-Phenylglycine has also been engineered in E. coli by combining enzymes like hydroxymandelate synthase (HmaS), hydroxymandelate oxidase (Hmo), and a stereoinverting aminotransferase (HpgAT).[26]

Applications in Drug Development

The primary application of D-Phenylglycine is as a key intermediate in pharmaceutical manufacturing.

- β-Lactam Antibiotics: It forms the acylamino side chain in penicillins (e.g., ampicillin) and cephalosporins (e.g., cephalexin, cefadroxil). This side chain is crucial for the antibacterial activity and oral absorption of these drugs.[1][6]
- Chiral Synthesis: As an optically pure compound, it is used as a chiral auxiliary or a starting material for the asymmetric synthesis of other complex molecules, ensuring the production of the desired enantiomer of a drug, which is critical for efficacy and safety.[6][26]
- Peptide Synthesis: It is used in the synthesis of therapeutic peptides and peptidomimetics, where its constrained structure can induce specific secondary structures or improve stability against enzymatic degradation.[3]

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